5-bromo-N-methyl-N-phenyl-2-furamide

Description

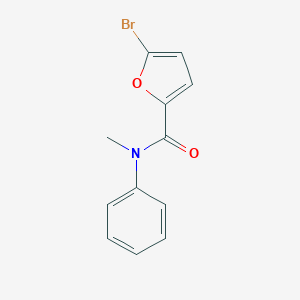

5-Bromo-N-methyl-N-phenyl-2-furamide is a brominated furan carboxamide derivative characterized by a 5-bromo-substituted furan ring and a carboxamide group with N-methyl and N-phenyl substituents. This structure imparts unique electronic and steric properties due to the electron-withdrawing bromine atom and the bulky aromatic/methyl groups on the nitrogen.

Properties

Molecular Formula |

C12H10BrNO2 |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

5-bromo-N-methyl-N-phenylfuran-2-carboxamide |

InChI |

InChI=1S/C12H10BrNO2/c1-14(9-5-3-2-4-6-9)12(15)10-7-8-11(13)16-10/h2-8H,1H3 |

InChI Key |

ADPNVLFKSPHSEE-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(O2)Br |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 5-bromo-N-methyl-N-phenyl-2-furamide with similar 5-bromo-2-furamide derivatives, emphasizing substituent variations and their implications:

Key Observations:

- Bulkier Groups (e.g., isopropyl, trichloroethyl): Reduce solubility but may improve target selectivity in biological systems by limiting non-specific interactions . Heterocyclic Moieties (e.g., morpholine): Enhance solubility and bioavailability due to polar interactions .

Biological Activity :

While direct data for this compound is unavailable, thiourea derivatives (e.g., ) exhibit antimicrobial properties, suggesting that substituent choice critically influences activity . The N-phenyl group in the target compound may facilitate π-π stacking interactions in enzyme binding pockets, a feature observed in other aromatic carboxamides .Synthetic Pathways :

Most analogs are synthesized via amidation or thiourea formation using 5-bromofuran-2-carboxylic acid as a precursor. For example, thiourea derivatives are prepared by reacting the acid with thioisocyanates , while morpholine-containing analogs involve nucleophilic aromatic substitution .

Research Findings and Implications

- Antimicrobial Potential: Sulfonamide analogs of 5-bromo-furan derivatives show moderate to strong antimicrobial activity against Gram-positive bacteria, highlighting the role of the bromine atom in enhancing potency .

- Structural Characterization : Crystallographic data for related compounds (e.g., ) confirm planar furan rings and amide geometries, which are critical for intermolecular interactions .

- Computational Studies : Density functional theory (DFT) analyses (e.g., ) could predict electron density distributions, aiding in rational drug design for brominated furan derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.